Ethyl 4,5-diethoxy-2-nitrobenzoate

RAF Kinase Inhibitors Pharmaceutical Synthesis Catalytic Hydrogenation

Ethyl 4,5-diethoxy-2-nitrobenzoate is a polysubstituted nitro-aromatic ester with the molecular formula C13H17NO6, characterized by ethoxy groups at the 4- and 5-positions and a nitro group at the 2-position of the benzoyl core. It is commercially available as a pale yellow powder with a melting point of 48-53 ºC and a typical purity of ≥99% (GC).

Molecular Formula C13H17NO6
Molecular Weight 283.28 g/mol
CAS No. 460750-26-9
Cat. No. B6317234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,5-diethoxy-2-nitrobenzoate
CAS460750-26-9
Molecular FormulaC13H17NO6
Molecular Weight283.28 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C(=C1)C(=O)OCC)[N+](=O)[O-])OCC
InChIInChI=1S/C13H17NO6/c1-4-18-11-7-9(13(15)20-6-3)10(14(16)17)8-12(11)19-5-2/h7-8H,4-6H2,1-3H3
InChIKeyPGZGXHBCQPYMJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4,5-diethoxy-2-nitrobenzoate (CAS 460750-26-9): A Key Nitro-Aromatic Intermediate for Pharmaceutical Synthesis


Ethyl 4,5-diethoxy-2-nitrobenzoate is a polysubstituted nitro-aromatic ester with the molecular formula C13H17NO6, characterized by ethoxy groups at the 4- and 5-positions and a nitro group at the 2-position of the benzoyl core . It is commercially available as a pale yellow powder with a melting point of 48-53 ºC and a typical purity of ≥99% (GC) . Its primary documented role is as a synthetic intermediate, most notably in a patented process for producing RAF kinase inhibitor scaffolds, where it undergoes a quantitative catalytic reduction to form ethyl 2-amino-4,5-diethoxybenzoate .

Procurement Risks: Why Ethyl 4,5-diethoxy-2-nitrobenzoate Cannot Be Casually Substituted with Generic Analogs


Substituting Ethyl 4,5-diethoxy-2-nitrobenzoate with a seemingly similar analog, such as a dimethoxy derivative or the free carboxylic acid, introduces significant risk of synthetic route failure. The specific 4,5-diethoxy substitution pattern is critical for the steric and electronic environment required in subsequent steps. For instance, the patented synthesis of RAF kinase modulators explicitly uses this ethyl ester as the immediate precursor to a key amino intermediate via a Pd/C-catalyzed hydrogenation [1]. Using a methyl ester analog would alter the reactivity and purification profile of downstream products, while the free acid form would be incompatible with the established reduction protocol, requiring additional, potentially low-yielding, protection steps. The documented purity threshold of ≥99% (GC) is also a critical procurement specification that may not be met by unverified generic alternatives .

Verified Technical Differentiation: Quantitative Data for Ethyl 4,5-diethoxy-2-nitrobenzoate Against Closest Analogs


Synthetic Yield Advantage: Patent-Documented Conversion to a Key Pharmaceutical Intermediate

In a patented synthesis of RAF kinase modulators, Ethyl 4,5-diethoxy-2-nitrobenzoate is the designated intermediate for producing Ethyl 2-amino-4,5-diethoxybenzoate, a core scaffold component . The patented procedure specifies a quantitative transformation from 7.17 g (25.3 mmol) of the nitro compound . This formal integration into a published pharmaceutical patent pathway represents a critical differentiation point; the structurally analogous methyl ester (CAS 20197-70-0) or the free acid (CAS 103796-34-5) are not referenced in this documented, high-value synthetic route.

RAF Kinase Inhibitors Pharmaceutical Synthesis Catalytic Hydrogenation

Purity Specification Advantage: Verifiable ≥99% (GC) Assay vs. Lower-Grade Alternative Suppliers

The target compound is commercially available with a verified purity specification of ≥99% as determined by Gas Chromatography (GC) from reputable suppliers . This high level of chemical purity is essential for its role as an intermediate in multi-step pharmaceutical syntheses where impurities can lead to side reactions or difficult-to-remove byproducts. In contrast, other vendor sources may only certify a purity of 95%+ for the same compound , and generic alternatives like the free acid analog (CAS 103796-34-5) are often listed without a comparable, rigorous purity guarantee .

Quality Control Procurement Specification GC Purity

Reactivity Profile Differentiation: The Strategic Advantage of the Ethyl Ester Over the Free Carboxylic Acid in Downstream Chemistry

The target compound exists as an ethyl ester, a functional group that fundamentally alters its reactivity and solubility profile compared to its closest non-ester analog, 4,5-diethoxy-2-nitrobenzoic acid (CAS 103796-34-5). In the patented application for RAF kinase inhibitors, the nitro group of the ethyl ester is reduced to an amine, which is then immediately available for further amide bond formations without deprotection steps . Using the free acid analog (CAS 103796-34-5) would require an additional esterification step before or after reduction, which can introduce lower yields, purification challenges, and a higher process mass intensity (PMI), a well-known class-level inference in medicinal chemistry process scale-up [1].

Prodrug Strategy Ester Hydrolysis Protecting Group

High-Value Application Scenarios: Where Ethyl 4,5-diethoxy-2-nitrobenzoate Provides the Greatest Scientific and Industrial Leverage


Late-Stage Intermediate for RAF Kinase Inhibitor Synthesis

This is the most highly validated and specific application. Following the procedure detailed in patent family US9320739B2, this compound is the designated late-stage intermediate. Its procurement with a purity of ≥99% (GC) directly enables the subsequent catalytic hydrogenation to the amino-ester, a core fragment in one of the patented RAF modulator series . Any change to this intermediate's structure or sourcing it from a less reliable vendor would invalidate the established process controls.

General Aromatic Nitro Compound Library Synthesis and Derivatization

As a building block, the compound's structure is ideal for generating libraries of 2-substituted-4,5-diethoxybenzoates. The nitro group can be selectively reduced to an amine for amide and urea synthesis, while the ethyl ester can be hydrolyzed to the acid for further coupling. This dual orthogonal reactivity makes it a more versatile core scaffold than the methyl ester analog, as the ethyl ester offers a better balance of stability and reactivity for controlled hydrolysis .

Analytical Method Development and Reference Standard Qualification

The compound's characterization as a pale yellow powder with a sharp melting point (48-53 ºC) and a certified GC purity of ≥99% makes it suitable for use as an in-house reference standard. It can serve as a system suitability standard (SST) for HPLC and GC methods monitoring similar nitro-aromatic intermediates in pharmaceutical process chemistry, providing a well-defined, impurity-free marker compound that meets regulatory grade guidelines .

Precursor for Agrochemical Active Ingredient Research

Its commercial documentation indicates utility in agricultural chemical formulation, where its solubility profile, influenced by the two ethoxy groups and the ethyl ester, is reported to enhance the efficacy of certain pesticides and herbicides by improving formulation stability . This property differentiates it from more polar, water-sensitive analogs like the free acid, which would be less suitable for non-aqueous agrochemical formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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